Cas no 1092507-01-1 (1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid)
![1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid structure](https://www.kuujia.com/images/noimg.png)
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
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Experimental Properties
- Density: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.33 g/l) (25 º C),
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442857-1.0g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
Enamine | EN300-7442857-0.1g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
Enamine | EN300-7442857-10.0g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
Enamine | EN300-7442857-0.25g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
Enamine | EN300-7442857-0.05g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
Enamine | EN300-7442857-0.5g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
Enamine | EN300-7442857-2.5g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 | |
Enamine | EN300-7442857-5.0g |
2-{1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-yl}acetic acid |
1092507-01-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 |
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid Related Literature
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Ping Tong Food Funct., 2020,11, 628-639
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Introduction to 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic Acid (CAS No. 1092507-01-1)
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1092507-01-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of heterocyclic compounds, featuring a fused indeno-furan scaffold with an acetic acid side chain at the 8-position. Its unique structural features make it a promising candidate for further investigation in drug discovery and therapeutic development.
The indeno-furan core of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid is a privileged scaffold that has been extensively studied for its biological activity. Indeno-furan derivatives are known for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The presence of the acetic acid moiety at the 8-position introduces a polar functional group that can enhance solubility and binding affinity to biological targets. This structural feature has been exploited in the design of novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural complexity of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid makes it an attractive scaffold for medicinal chemists seeking to design molecules with high specificity and efficacy. Computational modeling and virtual screening have been employed to identify potential derivatives of this compound that may exhibit improved pharmacokinetic properties or enhanced target interaction.
One of the most compelling aspects of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid is its potential as a precursor for more complex drug candidates. Researchers have demonstrated that modifications to the indeno-furan core can lead to significant changes in biological activity. For instance, substituents introduced at the 2-position or 7-position of the indeno-furan ring can modulate interactions with enzymes or receptors involved in disease pathways. These findings highlight the versatility of this scaffold and its utility in generating novel therapeutic agents.
The acetic acid side chain in 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid also presents opportunities for further functionalization. This group can be used to link other pharmacophores or to enhance binding interactions through hydrogen bonding or ionic interactions. Such modifications are crucial for optimizing drug-like properties such as bioavailability and metabolic stability. Advances in synthetic chemistry have enabled the efficient preparation of derivatives with tailored properties for preclinical evaluation.
Recent studies have explored the biological activity of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid and its derivatives using both in vitro and in vivo models. These investigations have revealed promising results in several therapeutic areas. For example, certain derivatives have shown inhibitory effects on kinases involved in cancer progression or on inflammatory cytokines associated with autoimmune diseases. Additionally, preclinical studies have indicated potential applications in neurodegenerative disorders due to interactions with specific neurotransmitter receptors.
The development of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid as a lead compound has also benefited from advances in biocatalysis and green chemistry techniques. These approaches have allowed for more sustainable synthesis routes while maintaining high yields and purity standards required for pharmaceutical applications. The integration of computational tools with experimental methods has further accelerated the discovery process by enabling rapid screening and optimization of candidate molecules.
In conclusion,1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid (CAS No. 1092507-01-1) represents a structurally intriguing compound with significant potential in drug discovery. Its unique indeno-furan scaffold combined with an acetic acid side chain provides a versatile platform for designing novel therapeutics targeting various diseases. Ongoing research continues to explore its full pharmacological spectrum and to develop innovative synthetic strategies for its derivatives.
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